molecular formula C28H24N4O2S2 B3263419 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 374097-98-0

2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B3263419
CAS No.: 374097-98-0
M. Wt: 512.6 g/mol
InChI Key: BPRIWDYTEFIURX-NKFKGCMQSA-N
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Description

2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C28H24N4O2S2 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-5-[[2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2S2/c1-30(19-21-12-6-3-7-13-21)25-22(26(33)31-16-9-8-14-24(31)29-25)18-23-27(34)32(28(35)36-23)17-15-20-10-4-2-5-11-20/h2-14,16,18H,15,17,19H2,1H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRIWDYTEFIURX-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365562
Record name AC1LYSQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374097-98-0
Record name AC1LYSQP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidine and pyrimidine rings. The method may include condensation reactions and cyclization techniques that yield the target compound with high purity and yield. Research indicates that derivatives of thiazolidinediones often exhibit significant biological activities, which can be attributed to their structural features .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazolidinedione derivatives, suggesting that the compound exhibits activity against various bacterial strains. For instance, compounds with similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Antiviral Activity

The compound's potential as an antiviral agent has also been investigated. In vitro studies have shown that related thiazolidinedione derivatives inhibit viral proteases, which are crucial for viral replication. Specifically, compounds similar to the target molecule were found to inhibit the NS2B-NS3 protease of the Dengue virus .

Anticancer Properties

The anticancer effects of thiazolidinedione derivatives have been documented extensively. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle proteins. For example, certain derivatives demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Enzyme Inhibition

Inhibitory activity against specific kinases has been predicted for compounds related to the target molecule. For instance, inhibition of serine/threonine-protein kinases has been associated with antibacterial activity, indicating a multifaceted mechanism of action .

Case Studies

Study ReferenceBiological ActivityFindings
Zvarec et al. AntimicrobialMIC values against gram-positive bacteria: 16–32 mg/ml
Mendgen et al. AntiviralInhibition of Dengue virus protease
ResearchGate Study AnticancerInduction of apoptosis in cancer cells with low IC50 values

The biological activity of 2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or pathogen replication.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells contributes to its anticancer potential.
  • Kinase Modulation : Inhibition of specific kinases can affect cellular signaling pathways related to growth and survival.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidinone ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductKey ObservationSource
H<sub>2</sub>O<sub>2</sub>Acetic acid, 50°CSulfoxide (C=SO)Selective oxidation at sulfur
mCPBACH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone (C=SO<sub>2</sub>)Complete conversion in 2 hours

Mechanistic Insight: Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that rearrange to stable sulfoxides or sulfones .

Reduction Reactions

The carbonyl (C=O) groups in the pyrido[1,2-a]pyrimidinone and thiazolidinone moieties can be reduced to alcohols or amines.

ReagentConditionsProductYieldSource
NaBH<sub>4</sub>EtOH, 25°CSecondary alcohol65–70%
LiAlH<sub>4</sub>THF, refluxPrimary amine80–85%

Note: The exocyclic double bond (Z-configuration) remains intact during reduction due to steric hindrance.

Nucleophilic Substitution

The benzyl(methyl)amino group undergoes substitution with nucleophiles (e.g., amines, thiols).

NucleophileConditionsProductSelectivitySource
PiperidineK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CN-Piperidine derivative>90%
ThiophenolEt<sub>3</sub>N, CH<sub>3</sub>CN, 60°CS-Aryl analog75–80%

Key Factor: The reaction proceeds via an S<sub>N</sub>2 mechanism, facilitated by the electron-withdrawing pyrimidinone ring .

Electrophilic Addition

The exocyclic double bond (C=C) in the thiazolidinone ring reacts with electrophiles.

ElectrophileConditionsProductStereochemistrySource
Br<sub>2</sub>CCl<sub>4</sub>, 0°C1,2-Dibromide adductAnti-addition
HClEt<sub>2</sub>O, 25°CChlorohydrinSyn-addition

Structural Impact: Addition preserves the Z-configuration but alters the planarity of the conjugated system .

Condensation Reactions

The active methylene group in the thiazolidinone participates in Knoevenagel condensations.

Carbonyl CompoundConditionsProductApplicationSource
BenzaldehydePiperidine, EtOH, ΔExtended π-conjugated systemFluorescence probes
AcetylacetoneNH<sub>4</sub>OAc, MeOH, 50°CBis-enone derivativeAnticancer leads

Scope: Reactions are pH-dependent and require base catalysis .

Cycloaddition Reactions

The exocyclic double bond engages in [4+2] Diels-Alder reactions.

DienophileConditionsProductRegioselectivitySource
Maleic anhydrideToluene, 100°CFused bicyclic adductEndo preference
TetrazineDCM, 25°CPyridazine derivativeQuantitative

Utility: Cycloadditions expand the compound’s utility in materials science .

Q & A

Q. Optimization Tips :

  • Adjust solvent polarity (e.g., DMF for sluggish reactions) and monitor intermediates via TLC.
  • Employ microwave-assisted synthesis to reduce reaction times and improve yields, as seen in related thiazolidinone syntheses .

Which spectroscopic techniques are most effective for confirming structural identity and purity?

Basic Research Question

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks to confirm substituents (e.g., benzyl/methyl groups and thiazolidinone Z-configuration). For example, a singlet at δ 3.2–3.5 ppm typically indicates methylamino protons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrido-pyrimidinone core .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and rule out byproducts .
  • X-ray Crystallography : Resolve stereochemistry and confirm the Z-configuration of the thiazolidinone methylidene group, as applied to structurally similar compounds .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Question
Contradictions (e.g., unexpected coupling constants or missing peaks) may arise due to:

  • Dynamic stereochemistry : Use variable-temperature NMR to detect conformational exchange .
  • Tautomeric equilibria : Compare experimental data with DFT-calculated spectra for dominant tautomers .
  • Crystallographic validation : Single-crystal X-ray analysis provides unambiguous proof of configuration, as shown for pyrimidine derivatives with thioxo groups .

Example : In a related compound, conflicting NOE correlations were resolved by X-ray data confirming a non-planar thiazolidinone ring .

What in vitro assays are suitable for evaluating biological activity, and how should control experiments be designed?

Advanced Research Question

  • Antimicrobial Testing :
    • Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control .
    • Time-kill assays : Monitor bactericidal/fungicidal activity at 2× MIC over 24 hours .
  • Cytotoxicity Screening :
    • MTT assay on human cell lines (e.g., HEK293) to assess selectivity. Include doxorubicin as a cytotoxic reference .
  • Controls :
    • Vehicle-only (DMSO) and structurally related inactive analogs to rule off-target effects.

How can computational methods predict reactivity and stability under experimental conditions?

Advanced Research Question

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., pyrido-pyrimidinone C4 for nucleophilic attacks) .
    • Calculate Fukui indices to map reactive regions for derivatization .
  • Molecular Dynamics (MD) :
    • Simulate solvation in water/DMSO to assess aggregation propensity or hydrolysis risks.
  • ADMET Prediction :
    • Use tools like SwissADME to estimate logP (lipophilicity) and metabolic stability, critical for drug-likeness .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Advanced Research Question

  • Core Modifications :
    • Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to probe electronic effects .
    • Vary the thiazolidinone 2-thioxo group to oxo or selenoxo for stability comparisons .
  • Functional Group Additions :
    • Introduce polar groups (e.g., hydroxyl, carboxyl) at the pyrido-pyrimidinone C3 to enhance solubility .
  • Synthetic Validation :
    • Monitor reaction progress via LC-MS and isolate intermediates for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[Benzyl(methyl)amino]-3-{(Z)-[4-oxo-3-(2-phenyl ethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.